

X-ray crystallography of 4-Bromo-2-chloro-6-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitroaniline

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Introduction: The Rationale for Structural Elucidation

4-Bromo-2-chloro-6-nitroaniline belongs to a class of highly substituted benzene derivatives that are fundamental building blocks in organic synthesis, particularly for agrochemicals and dyes.[3][4] The precise arrangement of atoms in the solid state, governed by a delicate balance of intermolecular forces, dictates crucial material properties such as solubility, melting point, stability, and even biological activity. X-ray crystallography stands as the definitive method for unveiling this three-dimensional atomic arrangement, providing unequivocal insights into molecular geometry and packing.

The electronic properties of the aniline ring are significantly modulated by the presence of both electron-withdrawing groups ($-\text{NO}_2$, $-\text{Br}$, $-\text{Cl}$) and an electron-donating group ($-\text{NH}_2$). This substitution pattern creates a molecule with distinct regions of positive and negative electrostatic potential, predisposing it to a rich variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π - π stacking.[5][6] Understanding the interplay of these forces is paramount for crystal engineering and the rational design of new materials.

This guide will therefore serve two primary purposes:

- To provide a rigorous, step-by-step experimental protocol for obtaining high-quality single crystals of **4-bromo-2-chloro-6-nitroaniline** and subsequently solving its crystal structure.

- To establish a predictive framework for its structural properties by comparing it with a curated set of structurally analogous compounds whose crystal structures have been experimentally determined.

Proposed Experimental Workflow

The successful determination of a crystal structure is contingent on a meticulously executed workflow, from synthesis to data refinement. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality required for publication-level crystallographic analysis.

Synthesis and Purification

The target compound, **4-bromo-2-chloro-6-nitroaniline**, can be synthesized from commercially available precursors. A plausible route involves the bromination of 2-chloro-6-nitroaniline.

Protocol:

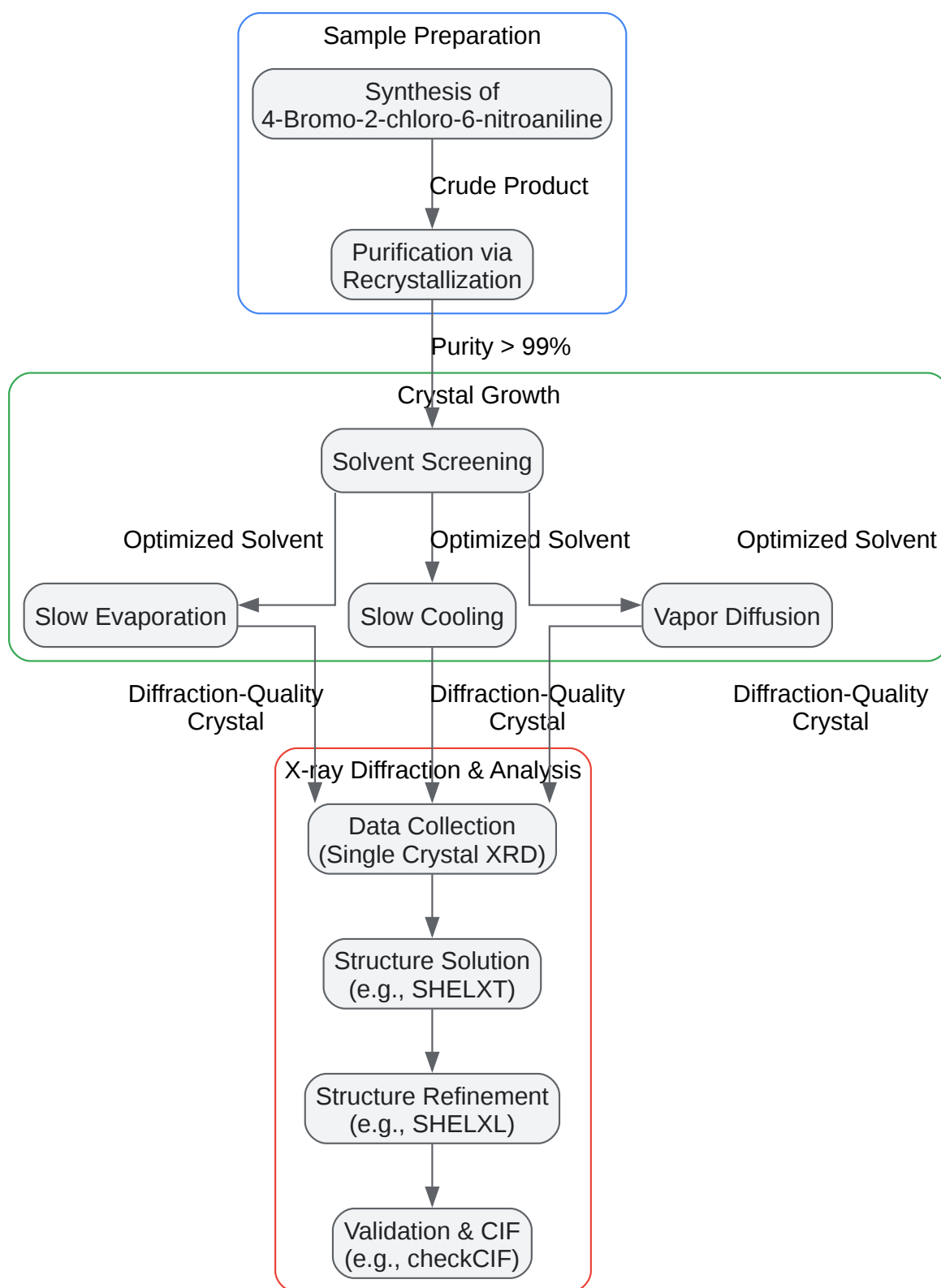
- **Reaction Setup:** Dissolve 2-chloro-6-nitroaniline in a suitable solvent such as glacial acetic acid.
- **Bromination:** Add a stoichiometric amount of liquid bromine dropwise to the solution at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into an ice-water bath to precipitate the crude product.
- **Purification:** The crude solid should be collected by vacuum filtration, washed with deionized water until the filtrate is neutral, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water mixture) is essential to achieve the high purity (>99%) required for crystal growth. The identity and purity of the bulk sample should be confirmed by NMR, Mass Spectrometry, and FT-IR.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques is recommended.

Protocol:

- Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). An ideal solvent will show moderate solubility at high temperatures and low solubility at room temperature.
- Crystallization Techniques:
 - Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
 - Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
 - Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.



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Caption: Experimental workflow for crystal structure determination.

X-ray Data Collection and Structure Refinement

Protocol:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source. To minimize thermal motion, data is typically collected at a low temperature (e.g., 100 K).
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis (e.g., using SHELXT). The resulting structural model is then refined against the experimental data (e.g., using SHELXL), a process that optimizes atomic positions and displacement parameters to achieve the best fit.

Predicted Crystal Structure Analysis

Based on the functional groups present in **4-bromo-2-chloro-6-nitroaniline**, we can predict the dominant intermolecular interactions that will dictate its crystal packing.

Intramolecular Interactions

A strong intramolecular hydrogen bond is expected between one of the amine protons ($-\text{NH}_2$) and an oxygen atom of the adjacent ortho-nitro group ($-\text{NO}_2$). This interaction forms a six-membered ring, often referred to as an S(6) motif. This is a very common feature in ortho-nitroanilines and has a significant planarizing effect on the molecule.^[7]

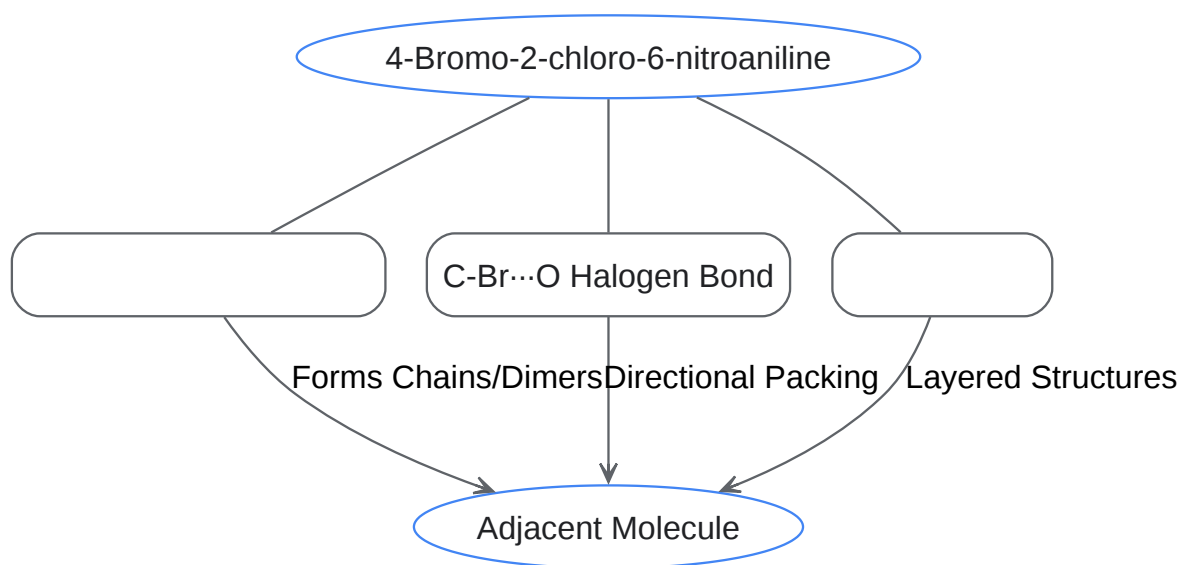
Intermolecular Interactions

The crystal packing will likely be dominated by a combination of the following interactions:

- **N–H...O Hydrogen Bonds:** The remaining amine proton (not involved in the intramolecular bond) is a potent hydrogen bond donor and will likely interact with nitro groups of adjacent molecules, forming chains or sheets.
- **Halogen Bonding:** The bromine atom, and to a lesser extent the chlorine atom, can act as electrophilic halogen bond donors, interacting with the electron-rich oxygen atoms of the

nitro group or the nitrogen of the amine group.[5] The relative strength of these interactions typically follows the order $I > Br > Cl > F$.[6]

- π - π Stacking: The electron-deficient nature of the aromatic ring may promote offset π - π stacking interactions between adjacent molecules.



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Caption: Predicted intermolecular interactions for the title compound.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare the expected features of **4-bromo-2-chloro-6-nitroaniline** with the experimentally determined crystal structures of several close analogs. This comparison allows us to understand how changes in the substitution pattern influence crystal packing.

Compound	CCDC #	Space Group	Key Intermolecular Interactions	Ref.
2-Bromo-6-chloro-4-nitroaniline	273074	P2 ₁ /c	N–H...O hydrogen bonds forming C(8) chains.	[8][9]
2-Bromo-6-nitroaniline	2021317	P2 ₁ /n	N–H...O hydrogen bonds, Br...O halogen bonds.	[10]
2,6-Dibromo-4-nitroaniline	130317	P2 ₁ /c	N–H...O hydrogen bonds.	[11]
2-Chloro-4-nitroaniline	-	P2 ₁ /c	N–H...O and N–H...N hydrogen bonds.	[12]
4-Bromo-2-chloroaniline	766892	P2 ₁ 2 ₁ 2 ₁	N–H...N and weak N–H...Br hydrogen bonds forming sheets.	[13][14]
2-Bromo-4,6-dinitroaniline	2241173	P2 ₁ /n	Strong N–H...O hydrogen bonds.	[15]

Discussion of Comparative Data:

- **Hydrogen Bonding Dominance:** Across all nitro-substituted analogs, N–H...O hydrogen bonding is a primary and robust supramolecular synthon that directs the crystal packing, often forming simple chains.[9] It is highly probable that **4-bromo-2-chloro-6-nitroaniline** will also exhibit this feature.
- **Influence of Halogen Position:** In 4-bromo-2-chloroaniline (which lacks the ortho-nitro group), the packing is stabilized by N–H...N and N–H...Br interactions, forming sheets.[13][16] The introduction of the ortho-nitro group in our target compound will likely create a strong

intramolecular N–H...O bond, leaving the remaining N–H proton to form intermolecular bonds, likely with the nitro groups of other molecules rather than with nitrogen or bromine atoms.

- **Role of Halogen Type (Br vs. Cl):** The crystal structures of 2-bromo-6-chloro-4-nitroaniline and 2,6-dibromo-4-nitroaniline both crystallize in the same space group (P2₁/c) and are dominated by similar hydrogen bonding motifs.[8][11] This suggests that swapping a chlorine for a bromine at the 2-position may not drastically alter the primary packing arrangement, although subtle changes in cell dimensions and interaction geometries are expected due to the different sizes and polarizabilities of Br and Cl.
- **Planarity and Conformation:** The presence of the intramolecular N–H...O hydrogen bond in all ortho-nitroaniline analogs enforces a high degree of planarity between the amine and nitro groups relative to the benzene ring.[7][17] We confidently predict a similar planar conformation for **4-bromo-2-chloro-6-nitroaniline**.

Alternative and Complementary Characterization Methods

While single-crystal X-ray diffraction provides the ultimate structural detail, other analytical techniques are essential for characterizing the bulk material and complementing the crystallographic data.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are indispensable for confirming the chemical structure and purity of the synthesized compound in solution.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR can confirm the presence of key functional groups (N–H, N=O, C–Br, C–Cl stretches) and can provide evidence of hydrogen bonding in the solid state through shifts in the N–H stretching frequencies.
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a molecule containing both bromine and chlorine.
- **Differential Scanning Calorimetry (DSC):** DSC is used to determine the melting point and assess the thermal stability and phase purity of the bulk sample.

Conclusion

Although the crystal structure of **4-bromo-2-chloro-6-nitroaniline** has not yet been reported, a detailed analysis of its functional groups and a comparative study of its structural analogs allow for a robust and scientifically grounded prediction of its solid-state architecture. The molecule is expected to be largely planar due to a strong intramolecular N–H···O hydrogen bond. The crystal packing will likely be dominated by intermolecular N–H···O hydrogen bonds, forming one-dimensional chains, a common and stable motif in this class of compounds. The proposed experimental workflow provides a clear and reliable pathway for the synthesis, crystallization, and structural determination of this compound. The successful elucidation of its crystal structure would be a valuable addition to the structural database, contributing to a deeper understanding of structure-property relationships in halogenated nitroanilines.

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